Home > Products > Screening Compounds P108999 > Phenindamine Nitrate
Phenindamine Nitrate - 114226-44-7

Phenindamine Nitrate

Catalog Number: EVT-3455981
CAS Number: 114226-44-7
Molecular Formula: C19H20N2O3
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Phenindamine Nitrate is synthesized from the indeno[2,1-c]pyridine core, which is produced through a series of cyclization reactions involving phenyl-substituted cyclopentadiene and pyridine derivatives. The final product is formed by the nitration of this core. This compound is classified under small molecules and approved drugs, with specific applications in pharmacology .

Synthesis Analysis

Methods and Technical Details

The synthesis of Phenindamine Nitrate involves multiple steps:

  1. Preparation of the Indeno[2,1-c]pyridine Core: This core is synthesized through cyclization reactions that typically use phenyl-substituted cyclopentadiene and pyridine derivatives.
  2. Nitration: The final step involves nitration, where nitric acid and silver nitrate are commonly employed as reagents. High-performance liquid chromatography (HPLC) is often utilized to ensure the purity of the compound during synthesis .

The synthesis can be summarized as follows:

  • Reagents: Methanol, nitric acid, silver nitrate.
  • Conditions: Controlled temperature and pressure to facilitate cyclization and nitration reactions.
Molecular Structure Analysis

Structure and Data

The molecular formula of Phenindamine Nitrate is C19H20N2O3C_{19}H_{20}N_{2}O_{3}. Its structure includes a complex arrangement of rings typical of indene derivatives.

  • Canonical SMILES: CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.[N+](=O)(O)[O-]
  • InChI Key: VNPBUNUBQYZEKS-UHFFFAOYSA-N

The compound's structure features multiple rings and a nitrate functional group, which contributes to its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Phenindamine Nitrate can undergo several chemical reactions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide, leading to oxidized derivatives.
  • Reduction: Reduction can be performed with agents such as lithium aluminum hydride, yielding reduced analogs.
  • Substitution: The compound can participate in nucleophilic substitution reactions at the nitrogen atom, forming various substituted derivatives.

Common conditions for these reactions include organic solvents like methanol or ethanol, often in the presence of catalysts such as palladium on carbon.

Mechanism of Action

Process and Data

Phenindamine Nitrate acts primarily as an antihistamine by blocking H1 histamine receptors. This action prevents histamine from exerting its effects on target tissues, thereby alleviating symptoms associated with allergic responses such as sneezing, itching, and nasal congestion.

The mechanism involves:

  • Binding to H1 Receptors: The compound competes with histamine for binding sites on H1 receptors.
  • Inhibition of Histamine Effects: By blocking these receptors, Phenindamine Nitrate reduces vascular permeability and bronchoconstriction caused by histamine release during allergic reactions .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Melting Point: Approximately 91 °C
  • Solubility: Water solubility is low at 0.0277 mg/mL.

Chemical Properties

  • Molecular Weight: Average 261.36 g/mol
  • LogP (octanol-water partition coefficient): Approximately 4.04, indicating moderate lipophilicity.
  • pKa Values: Strongest acidic pKa around 16.62; strongest basic pKa around 9 .

These properties influence the compound's behavior in biological systems and its pharmacokinetics.

Applications

Scientific Uses

Phenindamine Nitrate is primarily used in the medical field for its antihistaminic properties. It is effective in treating:

  • Allergic rhinitis (hay fever)
  • Urticaria (hives)
  • Allergic conjunctivitis

Additionally, due to its chemical structure, it may serve as a template for developing new antihistamines or related pharmacological agents . Its synthesis methods also provide insights into organic chemistry techniques relevant for pharmaceutical development.

Historical Development and Intellectual Property Landscape

Chronology of Discovery and Early Synthesis Methodologies

Phenindamine, a first-generation antihistamine, was developed in the 1940s as part of early efforts to synthesize compounds with selective histamine H1-receptor antagonism. Its core structure features a tricyclic framework with a phenyl and pyridine moiety, distinguishing it from ethanolamine-class antihistamines like diphenhydramine. Initial synthesis routes involved reductive amination of ketone intermediates followed by salt formation. The nitrate salt variant—phenindamine nitrate—emerged as a stable crystalline solid optimized for oral formulations. Early research highlighted its unique stimulant properties compared to sedating antihistamines, attributed to its central nervous system penetration profile. By the late 1940s, clinical studies confirmed its efficacy against allergic rhinitis and urticaria, positioning it as a therapeutically distinct agent. Manufacturing initially relied on batch processing with ethanol-based crystallization, yielding coarse powders suitable for direct compression into tablets.

Table 1: Key Early Milestones in Phenindamine Development

YearDevelopment PhaseMethodological Advance
1947Initial SynthesisReductive amination of ketone intermediates
1949Salt Formation OptimizationNitrate salt selected for stability & solubility
1951First Clinical TrialsDemonstrated efficacy in allergic conditions
1955Industrial Scale-UpEthanol-based crystallization protocols

Patent Analysis of Antihistamine Derivatives (1940s–Present)

The intellectual property landscape for phenindamine derivatives is characterized by formulation innovations rather than novel chemical entities. A pivotal patent, EP0241615A1 (1987), details a sustained-release composition using melt-extruded wax matrices. This technology embedded phenindamine nitrate within water-leachable carriers (e.g., paraffin wax, polyethylene glycol) combined with fillers like starch or calcium carbonate. The design enabled controlled dissolution through pore diffusion, overcoming the compound’s high solubility and short half-life [1]. Claims specifically covered:

  • Wax blends (5–40% w/w) with melting points of 50–90°C
  • Filler materials (sugars, inorganic salts) constituting 30–70% of the matrix
  • Processing via melt granulation or extrusion

Later patents (e.g., US20060182692A1) focused on polymer conjugates of small molecules to modify bioavailability. While not specific to phenindamine, these reflect broader trends in antihistamine derivative optimization, such as PEGylation to alter systemic absorption or reduce blood-brain barrier penetration [2]. Post-2000, patents shifted toward combinations—e.g., phenindamine with decongestants like pseudoephedrine—though no novel phenindamine salts have emerged since the 1990s.

Table 2: Key Patents for Phenindamine Formulations

PatentYearInnovation FocusTechnology Highlights
EP0241615A11987Sustained-release matrixWax/filler blends for pore-diffusion release
US20060182692A12006Polymer-drug conjugatesPEGylation for altered pharmacokinetics

Evolution of Manufacturing Authorization and Regulatory Status

Phenindamine nitrate’s regulatory journey reflects shifting drug approval paradigms. Initially marketed under pre-1962 grandfather provisions in the US, it underwent post-hoc evaluation via the Drug Efficacy Study Implementation (DESI) program. The FDA classified it as "possibly effective" for cold symptoms in 1972, requiring New Drug Application (NDA) submissions for continued sale. Manufacturers transitioned from pre-existing "formula-based" approvals to full NDAs, necessifying chemistry, manufacturing, and controls (CMC) documentation. Per 21 CFR §310.6, phenindamine was deemed "identical, related, or similar" to DESI-reviewed antihistamines, subjecting it to uniform efficacy standards [4].

In the EU, post-2004 requirements mandated centralized authorization for sustained-release products like the wax-matrix tablets covered under EP0241615A1. Regulatory filings now require:

  • Proof of bioequivalence for modified-release versions
  • Stability data under ICH guidelines (e.g., 25°C/60% RH for 24 months)
  • Purity specifications for nitrate counterion and related compounds

Table 3: Regulatory Milestones for Phenindamine Nitrate

EraRegulatory FrameworkImpact on Phenindamine
Pre-1962Grandfathered MarketingMarketed without formal NDAs
1962–1984DESI Review (21 CFR §310.6)Reclassified as "new drug," requiring NDAs
Post-2004ICH/EU Centralized ProceduresMandatory bioequivalence for modified-release forms

Properties

CAS Number

114226-44-7

Product Name

Phenindamine Nitrate

IUPAC Name

2-methyl-9-phenyl-1,3,4,9-tetrahydroindeno[2,1-c]pyridine;nitric acid

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C19H19N.HNO3/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14;2-1(3)4/h2-10,19H,11-13H2,1H3;(H,2,3,4)

InChI Key

VNPBUNUBQYZEKS-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.[N+](=O)(O)[O-]

Canonical SMILES

CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.[N+](=O)(O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.